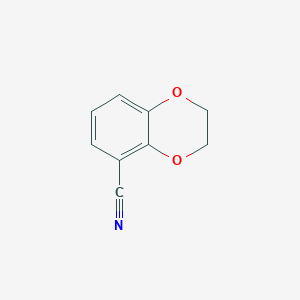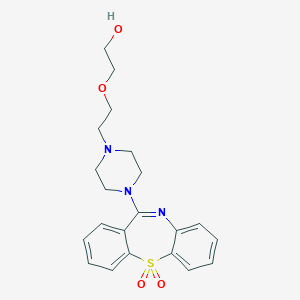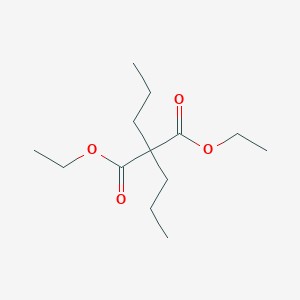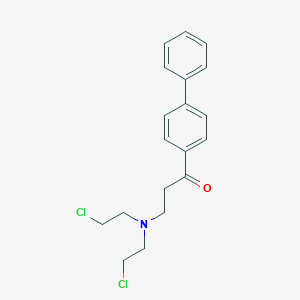
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, also known as DAB, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DAB belongs to a class of compounds known as DNA alkylating agents, which are capable of binding to DNA and disrupting its normal function.
Mecanismo De Acción
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to the DNA in cancer cells and disrupting its normal function. This leads to the formation of DNA adducts, which are abnormal structures that can cause cell death. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is also capable of inducing apoptosis, or programmed cell death, in cancer cells. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
Efectos Bioquímicos Y Fisiológicos
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments. For example, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is a highly toxic compound and must be handled with care. In addition, the synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl can be challenging and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl. One area of research is focused on improving the synthesis method of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl to increase its yield and purity. Another area of research is focused on developing new formulations of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl that can be more easily administered to patients. Additionally, researchers are exploring the potential of combining 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Finally, researchers are also exploring the potential of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in combination with immunotherapy to enhance the immune system's ability to fight cancer.
Métodos De Síntesis
The synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl involves the reaction of 4-bromobiphenyl with 3-(2-chloroethyl)aminopropionitrile in the presence of a palladium catalyst. This reaction results in the formation of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, which is then purified through a series of chromatography steps. The yield of this synthesis method is typically around 60%.
Aplicaciones Científicas De Investigación
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to DNA and disrupting its normal function, leading to cell death. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
Propiedades
Número CAS |
142058-12-6 |
|---|---|
Nombre del producto |
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl |
Fórmula molecular |
C19H21Cl2NO |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C19H21Cl2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Clave InChI |
IXHADCPJRQNDGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
Otros números CAS |
142058-12-6 |
Sinónimos |
4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl 4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl hydrochloride toxin 5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



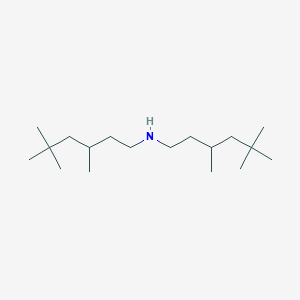
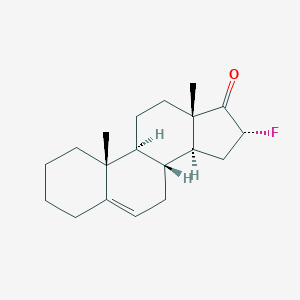
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
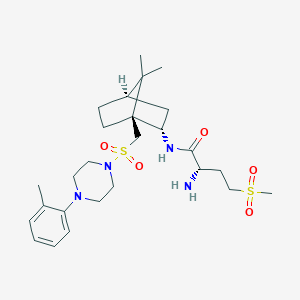
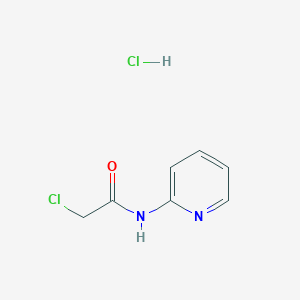
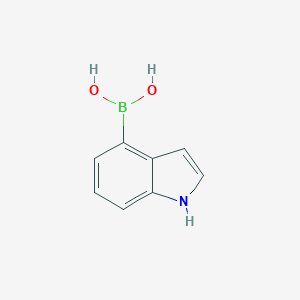
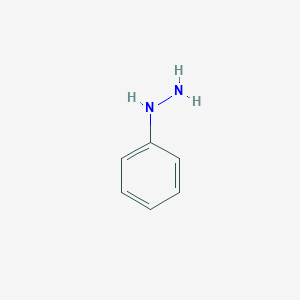
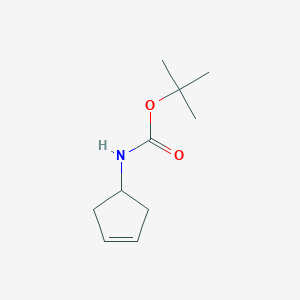
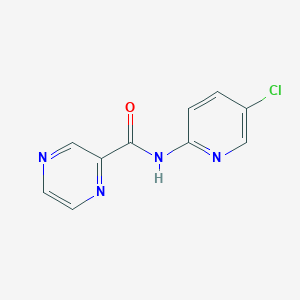
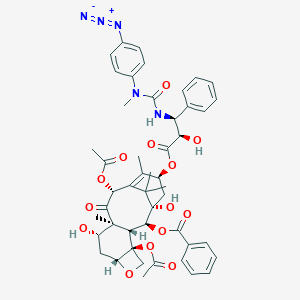
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
